1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine
Description
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine is a heterocyclic amine featuring a 5-methyl-substituted thiazole ring linked to a propylamine chain. Thiazole derivatives are widely studied for their biological and chemical relevance, including applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure combines the electron-rich thiazole moiety with a flexible amine side chain, enabling diverse reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKQLPMWSOGOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155535-81-1 | |
| Record name | 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- Starting from 5-methyl-1,3-thiazol-2-amine, the compound is reacted with 3-bromopropanoyl chloride in an aqueous 5% sodium carbonate solution.
- The reaction proceeds with manual shaking and stirring for 10–20 minutes, leading to the precipitation of the desired 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide.
- The precipitate is filtered, washed with cold distilled water, and dried to be used as an electrophilic intermediate in subsequent steps.
Preparation of 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine Derivatives
- The synthesis involves ω-chloroalkanols reacting with phthalimide to form ω-phthalimidoalkanols.
- These are converted to aldehydes via oxalyl chloride/dimethyl sulfoxide oxidation, followed by bromination to 2-bromo-ω-phthalimidoalkanals.
- Cyclization with 1-(4-n-propyl)piperazine thioamide in anhydrous DMF under argon atmosphere yields 5-(ω-phthalimidoalkyl)thiazoles.
- Hydrazinolysis, basification, and extraction yield the pure amines.
- Subsequent formylation and reduction steps provide the desired propan-1-amine derivatives.
- Alkylation with primary phenyloalkyl halides in the presence of potassium carbonate in DMF, followed by chromatographic purification, affords the final amine compounds.
Novel Process from Patent US10351556B2
- The patent discloses a novel process for preparing 1,3-thiazol-5-ylmethyl derivatives, which can be adapted for the preparation of this compound.
- The process involves reacting thiazol-5-yl-methanol compounds with suitable alkyl or aryl haloformates in the presence of a base and solvent to form intermediates.
- Subsequent steps include amino-protecting group manipulations, salt formation, and purification to obtain crystalline intermediates.
- The process emphasizes controlling impurities such as N-oxides by using antioxidants like L-ascorbic acid.
- Solid dispersions of the final compound with pharmaceutically acceptable carriers are also described to enhance stability and bioavailability.
Reaction Conditions and Reagents Summary
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Acylation | 5-Methyl-1,3-thiazol-2-amine | 3-Bromopropanoyl chloride, 5% Na2CO3 (aq), stirring | 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide | Rapid precipitation, purified solid |
| 2 | Cyclization | 2-Bromo-ω-phthalimidoalkanals, thioamide | Anhydrous DMF, argon atmosphere, stirring | 5-(ω-Phthalimidoalkyl)thiazoles | High yield |
| 3 | Hydrazinolysis and basification | Phthalimido derivatives | Hydrazine hydrate, NaOH, chloroform extraction | Free amines | Pure amines obtained |
| 4 | Formylation and reduction | Free amines | Methyl formate (formylation), LiAlH4 (reduction) | Formylated intermediates and reduced amines | Two-step process |
| 5 | Alkylation | Reduced amines | Primary phenyloalkyl halides, K2CO3, DMF | Final propan-1-amine derivatives | Purified by column chromatography |
| 6 | Protection and salt formation | Amines/intermediates | Acid/base treatments, antioxidants (e.g., L-ascorbic acid) | Crystalline salts and purified compounds | Enhanced stability and purity |
Kinetic and Mechanistic Insights
- The convergent synthesis approach allows for efficient assembly of the thiazole core and side chain.
- The use of halogenated intermediates facilitates nucleophilic substitution reactions with amines.
- Protection strategies prevent side reactions during multi-step synthesis.
- Antioxidants are critical in minimizing oxidative impurities during synthesis and storage.
Summary of Research Findings
- The preparation methods for this compound are well-established using halogenated intermediates and nucleophilic substitution.
- The processes are adaptable for scale-up and pharmaceutical applications, with attention to purity and crystalline forms.
- The use of protecting groups and antioxidants improves yield and stability.
- Solid dispersion techniques enhance the compound's pharmaceutical properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) acts as a nucleophile, reacting with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.
Research Insight : A study demonstrated that the amine group undergoes regioselective alkylation with α,β-unsaturated carbonyl compounds via Michael addition, producing tertiary amines with >90% enantiomeric excess when chiral catalysts are employed .
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes EAS at the C4 and C5 positions due to electron-donating effects of the methyl group.
Mechanistic Note : The methyl group at C5 directs electrophiles to the C4 position, while steric effects favor C5 substitution in bulkier reagents.
Oxidation
-
Thiazole Ring : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxide derivatives.
-
Amine Group : Oxidized by KMnO₄ in acidic conditions to a nitro group, though over-oxidation to carboxylic acids is common.
| Substrate | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Thiazole ring | H₂O₂, AcOH | Sulfoxide (R-S(O)-R) | 60°C, 6 hrs |
| Primary amine | KMnO₄, H₂SO₄ | Nitropropane-thiazole | 0°C, 2 hrs |
Data : Sulfoxides derived from this compound exhibit enhanced bioavailability in pharmacokinetic studies.
Reduction
-
Thiazole Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole to a thiazolidine ring.
-
Nitro Group : Reduced to an amine using SnCl₂/HCl.
Cyclization and Heterocycle Formation
The amine group facilitates cyclization reactions to form fused heterocycles.
Case Study : A 2023 study synthesized a library of thiazole-quinoline hybrids using this compound, with several derivatives showing potent inhibition of Mycobacterium tuberculosis (MIC = 4 µg/mL) .
Coordination Chemistry
The amine and thiazole nitrogen atoms act as ligands for transition metals:
| Metal Ion | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | N (amine), N (thiazole) | Square planar | Catalyzes C–N coupling reactions . |
| Fe(III) | N (thiazole) | Octahedral | Magnetic materials research. |
Research Finding : Cu(II) complexes exhibit superoxide dismutase (SOD) mimetic activity, reducing oxidative stress in in vitro neuronal models .
Scientific Research Applications
Biological Activities
Research indicates that 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens. Its mechanism may involve the inhibition of DNA gyrase, an essential enzyme for bacterial replication, which positions it as a potential antibacterial agent .
- Antiviral Properties : Preliminary studies suggest that this compound could possess antiviral activity, potentially targeting viral replication processes.
- Anticancer Effects : Case studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against human tumor cells. For example, one study reported significant growth inhibition rates against cancer cell lines tested under National Cancer Institute protocols .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole | Thiazole ring | Antimicrobial |
| 2-Amino-thiazole | Amino group at C2 | Antiviral |
| 4-Methylthiazole | Methyl substitution | Neuroprotective |
| Benzothiazole | Benzene fused to thiazole | Anticancer |
The specific side-chain configuration of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amines enhances its solubility and interaction profile compared to other thiazole derivatives, potentially leading to improved efficacy in biological applications .
Case Study on Antibacterial Efficacy
A recent investigation assessed the antibacterial activity of various thiazole derivatives against multidrug-resistant Staphylococcus aureus (MRSA). The study revealed that 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amines exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid, indicating strong antibacterial potential .
Case Study on Cytotoxic Effects
In a comparative study evaluating the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The results suggest its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table compares 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine with key structural analogs, emphasizing differences in substituents, molecular properties, and observed activities:
Key Observations :
- Substituent Position: The 5-methyl group on the thiazole ring (present in the target compound and 8e) enhances steric and electronic effects compared to non-methylated analogs like 1-(1,3-thiazol-2-yl)propan-1-amine. This substitution may improve binding affinity in biological systems .
- Amine vs. Amide : Replacement of the terminal amine with an amide (as in 8e) introduces hydrogen-bonding capacity, altering solubility and biological activity. Amides are typically less basic but more hydrolytically stable than amines .
- Salt Forms : Hydrochloride salts (e.g., [1-(5-methylthiazol-2-yl)ethyl]amine dihydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a member of the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.06 | NCI-H522 (non-small cell lung) |
| Compound B | 0.10 | HT29 (colon cancer) |
| Compound C | 0.12 | MCF7 (breast cancer) |
These studies highlight the potential of thiazole-based compounds in targeting specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been documented. For example, certain analogs have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Compound | Minimum Inhibitory Concentration (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound D | 3.9 | Staphylococcus aureus |
| Compound E | 5.0 | Escherichia coli |
Notably, some thiazole compounds exhibit selective activity, showing effectiveness against specific bacterial strains while being inactive against others .
The mechanisms underlying the biological activities of thiazole derivatives are varied and complex:
- Inhibition of Enzymatic Pathways : Many thiazoles act as inhibitors of key enzymes involved in cancer metabolism or bacterial growth.
- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some thiazole derivatives possess antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress within cells .
Case Studies
Several case studies illustrate the biological activity of this compound and its analogs:
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a thiazole derivative on human lung cancer cells (NCI-H522). The compound exhibited an IC50 value of 0.06 µM, indicating potent inhibitory effects on cell viability. Further mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were screened for antimicrobial activity against various bacterial strains. One derivative showed significant inhibition against Staphylococcus aureus with an MIC of 3.9 µg/mL, highlighting its potential as an antibiotic agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine?
The synthesis of thiazolyl amines typically involves condensation reactions between thiazole precursors and alkylamines. For example, analogous compounds like N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine dihydrochloride ( ) are synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Functionalization of the thiazole ring at the 2-position.
- Reaction with propan-1-amine under controlled pH and temperature to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the product.
Similar protocols for pyrazole derivatives () suggest using catalysts like palladium for efficient coupling .
Q. What safety precautions are critical when handling this compound?
Based on safety data for structurally related amines (e.g., 3-(2-methylimidazol-1-yl)propan-1-amine in ):
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage: Store at -20°C in airtight containers to prevent degradation ().
- Emergency measures: In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amine functionality.
- High-performance liquid chromatography (HPLC) with UV detection () for purity assessment.
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography (as applied to thiadiazole derivatives in ) for definitive structural confirmation .
Advanced Research Questions
Q. What are the challenges in reconciling contradictory pharmacological data for thiazolyl amine derivatives?
Discrepancies in bioactivity data may arise from:
- Structural variations: Minor changes in substituents (e.g., methyl vs. phenyl groups) significantly alter receptor binding ().
- Assay conditions: Differences in cell lines, solvent systems, or concentration ranges (e.g., IC₅₀ values in ).
Resolution strategies: - Perform dose-response studies across multiple models.
- Use computational tools (QSAR) to predict bioactivity trends () .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability: Thiazole derivatives are generally stable up to 110°C but may degrade at higher temperatures ().
- pH sensitivity: Amine groups can protonate under acidic conditions, altering solubility. Buffered solutions (pH 6–8) are recommended for long-term storage.
- Light sensitivity: Thiazole rings are prone to photodegradation; store in amber vials () .
Q. What advanced applications are emerging for thiazolyl amines in drug discovery?
- Targeted therapies: Analogous compounds () show activity as cholinesterase inhibitors or monoamine oxidase modulators.
- Structure-activity relationship (SAR) studies: Systematic substitution at the thiazole 5-methyl or propan-1-amine positions can optimize selectivity ().
- In vivo models: Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) to assess translational potential .
Methodological Considerations for Data Contradictions
Q. How should researchers address inconsistencies in cytotoxicity data?
Q. What strategies mitigate batch-to-batch variability in synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
